Methyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C18H14Br2O4 and a molecular weight of 454.118 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
Methyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of organic electronic materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the benzofuran core play crucial roles in its binding affinity and activity. The compound can modulate various biological pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
- Methyl 5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
Methyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two bromine atoms and the benzofuran core makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C18H14Br2O4 |
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Molecular Weight |
454.1 g/mol |
IUPAC Name |
methyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C18H14Br2O4/c1-10-17(18(21)22-2)12-7-16(14(20)8-15(12)24-10)23-9-11-5-3-4-6-13(11)19/h3-8H,9H2,1-2H3 |
InChI Key |
MRMIOMHUNNRHLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=CC=C3Br)C(=O)OC |
Origin of Product |
United States |
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